molecular formula C23H20N2O4 B3007879 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide CAS No. 921890-00-8

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide

Cat. No. B3007879
CAS RN: 921890-00-8
M. Wt: 388.423
InChI Key: QHLVSRXBCBVIFS-UHFFFAOYSA-N
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
The exact mass of the compound N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Research on dibenzo[b,f][1,4]oxazepines, a core structure related to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide, has led to the development of efficient synthesis methods and the exploration of their chemical properties. For instance, a study by Bunce and Schammerhorn (2006) outlined efficient syntheses of dibenz[b,f][1,4]oxazepin-11(10H)-one and related compounds using a tandem reduction-lactamization sequence, showcasing the chemical versatility of these compounds Bunce & Schammerhorn, 2006.

Pharmacological Potential

Compounds within the dibenzo[b,f][1,4]oxazepine class have been evaluated for various pharmacological activities. Ohshima et al. (1992) investigated a series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin derivatives, demonstrating potent antiallergic effects in preclinical models. This highlights the potential therapeutic applications of these compounds in treating allergic reactions Ohshima et al., 1992.

Chemical Modifications and Derivatives

The adaptability of dibenzo[b,f][1,4]oxazepine structures to chemical modifications has been a focus of research, aiming to enhance their pharmacological properties or to understand their interaction with biological systems. Krawczyk et al. (2016) explored the synthesis of methoxydibenz[b,f]oxepines in the presence of sodium azide, showcasing the potential for creating novel derivatives with possibly unique biological activities Krawczyk et al., 2016.

properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-15-6-5-7-17(12-15)28-14-22(26)24-16-10-11-20-18(13-16)23(27)25(2)19-8-3-4-9-21(19)29-20/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLVSRXBCBVIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide

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